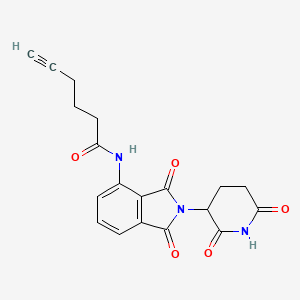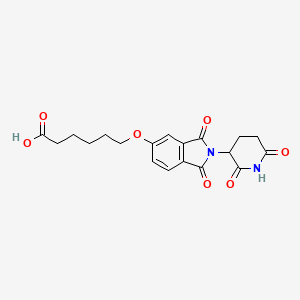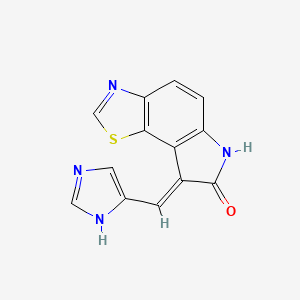![molecular formula C8H6N2 B14761067 Cyclohepta[c]pyrazole CAS No. 275-70-7](/img/structure/B14761067.png)
Cyclohepta[c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohepta[c]pyrazole is a heterocyclic compound characterized by a seven-membered ring fused to a pyrazole ring. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohepta[c]pyrazole can be synthesized through various methods. One common approach involves the Friedel-Crafts ring closure of suitable synthesized carboxylic acids and alkanols in the presence of catalysts such as aluminum chloride (AlCl₃), nitromethane (CH₃NO₂), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA) . Another method includes the use of [3+2] cycloaddition reactions involving diazo compounds and alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to achieve efficient production. The use of environmentally friendly and cost-effective methods is also a key consideration in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohepta[c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, H₂O₂
Reducing agents: LiAlH₄, NaBH₄
Catalysts: AlCl₃, P₂O₅, PPA
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Cyclohepta[c]pyrazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclohepta[c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to specific sites on enzymes or receptors is crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Cyclohepta[c]pyrazole can be compared with other similar compounds, such as:
- Indeno[1,2-c]pyrazole
- Naphtho[1,2-c]pyrazole
- Benzo[6,7]cyclohepta[1,2-c]pyrazole
These compounds share a similar core structure but differ in the fused ring systems and substituents, which can significantly impact their chemical and biological properties . This compound is unique due to its specific ring fusion and the resulting electronic and steric effects, which influence its reactivity and interactions with biological targets .
Eigenschaften
CAS-Nummer |
275-70-7 |
|---|---|
Molekularformel |
C8H6N2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
cyclohepta[c]pyrazole |
InChI |
InChI=1S/C8H6N2/c1-2-4-7-6-9-10-8(7)5-3-1/h1-6H |
InChI-Schlüssel |
UREWVVFRSGFOEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=NN=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[3.3.1.1~3,7~]tetrastibazane](/img/structure/B14760995.png)
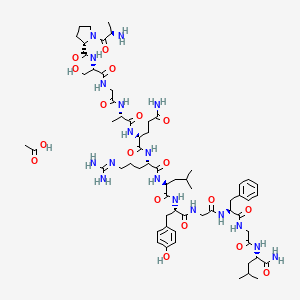

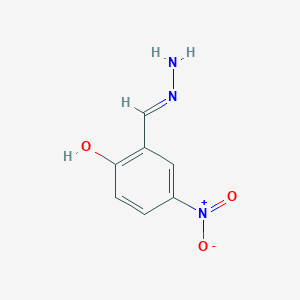

![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)

![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)


